molecular formula C12H16ClNS B6215695 [(2S)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride CAS No. 2742623-76-1

[(2S)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)amine hydrochloride

Cat. No.: B6215695
CAS No.: 2742623-76-1
M. Wt: 241.8
InChI Key:
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Description

(2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a benzothiophene moiety, which is a sulfur-containing heterocycle, attached to a propan-2-yl group with a secondary amine functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride typically involves several key steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives under acidic conditions.

    Alkylation: The benzothiophene core is then alkylated using a suitable alkyl halide, such as 1-bromo-2-propanol, in the presence of a base like potassium carbonate.

    Amination: The resulting intermediate undergoes amination with methylamine to introduce the amine functionality.

    Salt Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride may involve continuous flow processes to enhance yield and purity. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amine group, converting it to an amine oxide under specific conditions.

    Substitution: The benzothiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine oxides.

    Substitution: Halogenated benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features enable it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride is investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a potential lead compound for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety can engage in π-π stacking interactions, while the amine group can form hydrogen bonds, facilitating binding to target sites. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride
  • (2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride

Uniqueness

(2S)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride is unique due to its specific substitution pattern on the benzothiophene ring and the presence of a secondary amine. This structural configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

2742623-76-1

Molecular Formula

C12H16ClNS

Molecular Weight

241.8

Purity

95

Origin of Product

United States

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